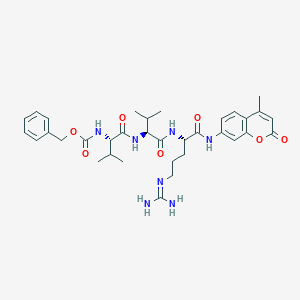

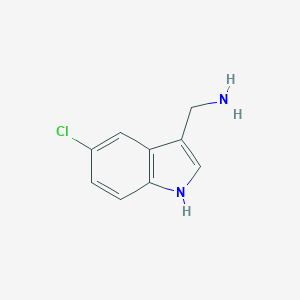

(5-Chlor-1H-indol-3-yl)methanamin

Übersicht

Beschreibung

"(5-Chloro-1H-indol-3-yl)methanamine" belongs to a class of compounds known as indolyl-methanamines, which are of significant interest due to their structural complexity and potential biological activities. These compounds are derivatives of indole, a pivotal scaffold in medicinal chemistry, adorned with a methanamine group that may confer unique chemical and biological properties.

Synthesis Analysis

The synthesis of indolyl-methanamines typically involves the formation of the indole core followed by the introduction of the methanamine side chain. A distinct approach for synthesizing 3-indolyl-methanamines starting from indoles, aldehydes, and nitrobenzenes in water has been reported, showcasing the efficiency of combining these precursors under mild conditions to yield the desired products with high selectivity and yield (Das et al., 2013).

Wissenschaftliche Forschungsanwendungen

- Forscher haben Derivate von 5-Chlortryptamin auf ihr antivirales Potenzial untersucht. Zum Beispiel:

Antivirale Aktivität

Antituberkulose-Aktivität

Zusammenfassend lässt sich sagen, dass 5-Chlortryptamin in verschiedenen Bereichen vielversprechend ist, von der antiviralen und antituberkulösen Aktivität bis hin zu möglichen Rollen bei der Krebsbehandlung und der Neuropharmakologie. Forscher untersuchen weiterhin seine therapeutischen Möglichkeiten . Denken Sie daran, dass weitere Studien unerlässlich sind, um sein Potenzial und seine Wirkmechanismen vollständig aufzudecken. 🌟

Safety and Hazards

Zukünftige Richtungen

Indole derivatives, such as “(5-Chloro-1H-indol-3-yl)methanamine”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The structural similarity of indole alkaloids to endogenous neurotransmitters endows the molecules with neurological activity and affinity toward serotonin receptors , suggesting potential future directions in neurological drug development.

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been found to inhibit certain viruses .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and are dependent on the specific derivative and the biological system in which it is acting .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it’s likely that the effects at the molecular and cellular level are diverse .

Eigenschaften

IUPAC Name |

(5-chloro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHCQPLLALCYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611941 | |

| Record name | 1-(5-Chloro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113188-83-3 | |

| Record name | 5-Chloro-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113188-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)

![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)

![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)